molecular formula C62H98N20O26S2 B14503512 Talisomycin B CAS No. 65057-91-2

Talisomycin B

Cat. No.: B14503512
CAS No.: 65057-91-2
M. Wt: 1603.7 g/mol
InChI Key: JBMBADLYKKSXRS-FUATYRKLSA-N
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Description

Contextualization within the Bleomycin (B88199) Family of Glycopeptide Antibiotics

Tallysomycin (B1496223) B belongs to the bleomycin (BLM) family, a group of structurally related glycopeptide antibiotics produced by various soil-dwelling bacteria. rsc.orgresearchgate.net This family also includes the bleomycins, phleomycins (PLMs), and zorbamycin (B576740) (ZBM). nih.govacs.org These compounds are notable for their antitumor properties, which stem from their ability to bind and cleave DNA in a metal-dependent manner. nih.gov

The core structure of these molecules is a complex peptide-polyketide hybrid aglycone. researchgate.net While all members share a conserved metal-binding domain essential for their biological activity, they exhibit structural variations that differentiate them. nih.govacs.org Key structural differences between Tallysomycin B and other family members include variations in the terminal amine moiety and the glycosylation pattern. nih.govnih.gov Specifically, tallysomycins are distinguished from bleomycins by the presence of an additional sugar, 4-amino-4,6-dideoxy-L-talose, attached to the aminoethylbithiazole moiety. nih.gov Furthermore, the bithiazole group found in tallysomycins and bleomycins is replaced by a thiazolinyl-thiazole moiety in phleomycins and zorbamycin. nih.govacs.org

Table 1: Comparison of Selected Bleomycin Family Members

Feature Tallysomycin B Bleomycin B2 Phleomycin (B10820842) D1 Zorbamycin
Core Structure Peptide-polyketide hybrid Peptide-polyketide hybrid Peptide-polyketide hybrid Peptide-polyketide hybrid
Heterocyclic Moiety Bithiazole Bithiazole Thiazolinyl-thiazole Thiazolinyl-thiazole
Sugar Moiety Disaccharide + L-talose Disaccharide Disaccharide Unique Disaccharide
Terminal Amine Spermidine Agmatine Various Unique Amine

Data sourced from multiple studies. nih.govacs.orgnih.govnih.gov

Historical Perspective of Tallysomycin Discovery and Initial Academic Characterization

The tallysomycin complex was first discovered and reported in the 1970s by a team of researchers led by H. Kawaguchi. drugfuture.com The producing organism was identified as the bacterium Streptoalloteichus hindustanus, specifically strain E465-94. rsc.orgdrugfuture.com The initial work involved the fermentation, isolation, and characterization of the major components of the complex, designated Tallysomycin A and Tallysomycin B. drugfuture.com

Following its discovery, academic characterization focused on elucidating the intricate structure of the molecule. This was a significant undertaking due to its complexity. drugfuture.com Early structural studies correctly identified it as a close relative of the already-known bleomycins. drugfuture.com Subsequent research further refined the structural details and investigated its antitumor activities. drugfuture.com The biosynthetic gene cluster responsible for producing tallysomycin in S. hindustanus was later cloned and sequenced, providing a genetic blueprint for how the organism assembles this complex natural product. rsc.org This genetic characterization confirmed the relationship to the bleomycin cluster and provided deep insights into the enzymatic machinery involved. rsc.org

Table 2: Properties of Tallysomycin B

Property Value
Molecular Formula C62H95N19O26S2 naturalproducts.net
Producing Organism Streptoalloteichus hindustanus rsc.org
Compound Class Hybrid glycopeptide naturalproducts.net
Biosynthetic Pathway Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Hybrid secondarymetabolites.org

Data sourced from scientific databases and research articles.

Current Research Significance of Tallysomycin B as a Model Compound

Tallysomycin B remains a significant subject of modern biomedical research, primarily serving as a model compound for several areas of study. Its primary importance lies in the field of biosynthesis and biocatalysis. The tallysomycin biosynthetic gene cluster from S. hindustanus is highly studied as a model system for understanding how complex natural products are assembled by Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). rsc.orgdntb.gov.ua

Research into this pathway has unveiled novel enzymatic functions and intermediates. For example, functional characterization of the gene tlmK provided experimental evidence for its role as a glycosyltransferase and revealed unstable carbinolamide intermediates crucial to the final structure of tallysomycin. nih.govnih.gov These studies not only illuminate the specific pathway for tallysomycin but also provide broader insights applicable to the biosynthesis of the entire bleomycin family. rsc.org

Furthermore, Tallysomycin B serves as a model for developing new antibiotic and antitumor agents through combinatorial biosynthesis and genetic engineering. By understanding and manipulating the biosynthetic genes, researchers can create novel "designer" analogues with potentially improved activity or different properties. dntb.gov.ua The study of resistance mechanisms, such as the N-acetyltransferase enzyme TlmB which inactivates the drug, also uses Tallysomycin B as a key substrate to understand how producing organisms protect themselves and how resistance might be overcome in clinical settings. nih.govacs.org

Properties

CAS No.

65057-91-2

Molecular Formula

C62H98N20O26S2

Molecular Weight

1603.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C62H98N20O26S2/c1-21-36(79-51(81-49(21)67)26(12-33(65)87)73-14-25(64)50(68)96)53(98)80-38(46(27-15-71-20-74-27)105-61-48(42(92)39(89)31(16-83)104-61)106-60-44(94)47(107-62(69)101)40(90)32(17-84)103-60)55(100)75-22(2)30(86)13-34(88)78-37(23(3)85)54(99)82-56(108-59-43(93)41(91)35(66)24(4)102-59)45(95)58-77-29(19-110-58)57-76-28(18-109-57)52(97)72-11-7-10-70-9-6-5-8-63/h15,18-20,22-26,30-32,35,37-48,56,59-61,70,73,83-86,89-95H,5-14,16-17,63-64,66H2,1-4H3,(H2,65,87)(H2,68,96)(H2,69,101)(H,71,74)(H,72,97)(H,75,100)(H,78,88)(H,80,98)(H,82,99)(H2,67,79,81)/t22-,23-,24+,25+,26+,30+,31+,32-,35-,37+,38+,39-,40-,41-,42+,43-,44+,45?,46+,47+,48+,56?,59+,60-,61+/m1/s1

InChI Key

JBMBADLYKKSXRS-FUATYRKLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of Tallysomycin B

Identification of the Producing Organism: Streptoalloteichus hindustanus E465-94 ATCC 31158

The microorganism responsible for producing tallysomycins is the actinobacterium Streptoalloteichus hindustanus E465-94, with the American Type Culture Collection designation ATCC 31158. nih.gov This soil-dwelling bacterium serves as the natural source of the tallysomycin (B1496223) family of compounds. nih.gov The successful cloning and sequencing of the tallysomycin biosynthetic gene cluster from this organism have been pivotal in unraveling the molecular basis of its production and have paved the way for genetic manipulation to create novel analogs. nih.govnih.gov

Elucidation of the Tallysomycin Biosynthetic Gene Cluster (tlm cluster)

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules

The core scaffold of tallysomycin is assembled by a large enzymatic complex composed of NRPS and PKS modules. The tlm gene cluster encodes for nine NRPS modules and one PKS module. nih.govrsc.org These modules are responsible for the selection, activation, and condensation of specific amino acid and carboxylate precursors in an assembly-line fashion. ebi.ac.uk Each NRPS module typically consists of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains. The A domain selects a specific amino acid and activates it as an adenylate, the PCP domain tethers the growing peptide chain, and the C domain catalyzes the formation of the peptide bond. ebi.ac.uk The single PKS module contributes a polyketide unit to the growing chain. The specific arrangement and substrate selectivity of these NRPS and PKS modules dictate the final structure of the tallysomycin aglycone.

ComponentNumber of ModulesFunction
Nonribosomal Peptide Synthetase (NRPS)9Incorporates amino acid building blocks into the peptide backbone. nih.gov
Polyketide Synthase (PKS)1Adds a polyketide extender unit to the structure. nih.gov

Genes Involved in Deoxysugar Biosynthesis and Attachment

A key feature distinguishing tallysomycins from bleomycins is the presence of a unique 4-amino-4,6-dideoxy-L-talose sugar. nih.govnih.gov The tlm gene cluster houses seven genes dedicated to the biosynthesis and attachment of deoxysugars. nih.govrsc.org These genes encode the enzymes required to synthesize the activated sugar precursors and the glycosyltransferases that catalyze their attachment to the tallysomycin aglycone. The presence of these specific sugar biosynthesis genes within the tlm cluster directly correlates with the unique glycosylation pattern of tallysomycin. nih.gov

Regulatory Genes and Resistance Mechanisms within the Biosynthetic Cluster

The production of a potent cytotoxic agent like tallysomycin necessitates tightly controlled regulatory and resistance mechanisms to prevent self-harm to the producing organism. The tlm gene cluster contains several genes predicted to be involved in regulation. nih.gov Furthermore, to counteract the DNA-damaging effects of its own product, S. hindustanus employs self-resistance strategies. The tlm cluster includes a gene, tlmA, which encodes a tallysomycin-binding protein. mdpi.com This protein likely sequesters the antibiotic, preventing it from reaching its intracellular target. acs.org Another resistance mechanism is conferred by the tlmB gene, which encodes an N-acetyltransferase. mdpi.comacs.org This enzyme acetylates the metal-free form of tallysomycin, rendering it inactive. acs.org The presence of these resistance genes within the biosynthetic cluster ensures that they are co-regulated with the production of the antibiotic. researchgate.net

GeneEncoded ProteinFunction in Resistance
tlmATallysomycin-binding proteinSequesters the tallysomycin molecule. mdpi.comacs.org
tlmBN-acetyltransferaseInactivates tallysomycin through acetylation. mdpi.comacs.org
tlmTABC transporterEfflux of the antibiotic from the cell. mdpi.com

Functional Characterization of Key Biosynthetic Enzymes

To confirm the proposed functions of the genes within the tlm cluster, researchers have undertaken functional characterization studies, often involving gene inactivation and analysis of the resulting metabolites. These studies have provided crucial insights into the roles of specific enzymes in the tallysomycin biosynthetic pathway.

Role of tlmK Gene Encoding Glycosyltransferase in Glycosylcarbinolamide Formation

A defining structural feature of tallysomycins is the glycosylcarbinolamide moiety, which includes the 4-amino-4,6-dideoxy-L-talose sugar. nih.govnih.gov Bioinformatic analysis initially suggested that the tlmK gene, which has no direct counterpart in the bleomycin (B88199) cluster, was responsible for attaching this specific sugar. nih.gov

Accumulation of Carbinolamide Pseudoaglycones upon tlmK Inactivation

The gene tlmK, located within the tallysomycin biosynthetic gene cluster, was identified through bioinformatics as the likely candidate for encoding the glycosyltransferase responsible for attaching the unique 4-amino-4,6-dideoxy-L-talose sugar to the tallysomycin core. nih.govnih.gov To confirm its function, the tlmK gene was inactivated in Streptoalloteichus hindustanus. nih.govnih.gov

This gene knockout resulted in the complete cessation of Tallysomycin A and B production. nih.govnih.gov Instead, the mutant strain lacking a functional tlmK gene (ΔtlmK) accumulated five new metabolites. nih.govnih.gov These accumulated compounds were identified as key biosynthetic intermediates. nih.gov Structural analysis revealed that these metabolites were the result of the breakdown of unstable carbinolamide pseudoaglycones, which are the direct precursors that TlmK would normally glycosylate. nih.govnih.gov

The primary accumulated metabolites were named TLM K-1 and TLM K-2, with three other related compounds, TLM K-3, TLM K-4, and TLM K-5, also being isolated. nih.gov The formation of these compounds demonstrated that in the absence of glycosylation by TlmK, the carbinolamide intermediates are prone to fragmentation. nih.govnih.gov This experiment provided definitive evidence that tlmK encodes the essential glycosyltransferase and unveiled the existence of carbinolamide pseudoaglycones as critical, albeit unstable, intermediates in the final stages of tallysomycin biosynthesis. nih.govnih.gov Reintroducing a functional copy of tlmK into the mutant strain restored the production of Tallysomycin A and B. nih.govnih.gov

Stabilization Mechanisms of Biosynthetic Intermediates by TlmK

The accumulation of breakdown products in the ΔtlmK mutant highlights the crucial role of the TlmK enzyme in stabilizing the biosynthetic pathway's intermediates. nih.govnih.gov The carbinolamide pseudoaglycones are inherently unstable. nih.gov Their structure contains a hemiaminal group which, without modification, is susceptible to hydrolysis. nih.gov

The primary stabilization mechanism provided by TlmK is the enzymatic glycosylation of the hemiaminal hydroxyl group on the carbinolamide intermediate. nih.govnih.gov By attaching the 4-amino-4,6-dideoxy-L-talose sugar moiety, TlmK effectively caps (B75204) this reactive site. nih.gov This glycosidic bond protects the intermediate from spontaneous hydrolysis and fragmentation, thereby ensuring the integrity of the molecule so that biosynthesis can proceed to completion. nih.govnih.gov

In the absence of TlmK, the unprotected carbinolamide intermediates fragment. nih.gov This fragmentation yields an amide (TLM K-1) and aldehyde intermediates. nih.govnih.gov These aldehyde intermediates can then undergo further oxidative fragmentation, leading to the formation of the various carboxylic acid metabolites (TLM K-2, K-3, K-4, and K-5) observed in the mutant strain. nih.govnih.gov Therefore, TlmK acts as a crucial gatekeeper, stabilizing a key intermediate to prevent its degradation and channel it towards the final bioactive tallysomycin products. nih.govnih.gov

Comparative Genomics of Tallysomycin and Bleomycin Biosynthetic Gene Clusters

The biosynthetic gene clusters for tallysomycin (TLM), bleomycin (BLM), and the related compound zorbamycin (B576740) (ZBM) have been cloned and sequenced, allowing for detailed comparative analysis. nih.govacs.org The TLM cluster from Streptoalloteichus hindustanus is highly homologous to the BLM cluster from Streptomyces verticillus, with 25 of the 30 open reading frames (ORFs) in the TLM cluster showing significant similarity to their counterparts in the BLM cluster. nih.gov This high degree of similarity in the genetic blueprints reflects the structural conservation between the two molecules. nih.gov

However, the differences in their structures are also clearly represented at the genetic level. nih.gov A key distinction is the presence of the tlmK gene in the tallysomycin cluster, which is responsible for adding the L-talose sugar; this gene has no counterpart in the bleomycin gene cluster, consistent with the absence of this sugar in bleomycin molecules. nih.gov

Other variations include differences in the genes responsible for sugar biosynthesis and attachment, which dictate the specific glycosylation patterns of each final molecule. acs.org For instance, while both clusters contain genes for the biosynthesis and attachment of a disaccharide moiety (gulose and mannose), the TLM cluster has additional genes for the unique talose sugar. nih.govresearchgate.net There are also differences in resistance genes. The TLM cluster contains tlmA (tallysomycin-binding protein) and tlmB (N-acetyltransferase), which are homologous to blmA and blmB in the bleomycin cluster. mdpi.comacs.org

FeatureTallysomycin (TLM) ClusterBleomycin (BLM) ClusterZorbamycin (ZBM) Cluster
Producing Organism Streptoalloteichus hindustanusStreptomyces verticillusStreptomyces flavoviridis
Core Structure Genes Highly homologous NRPS/PKS genesHighly homologous NRPS/PKS genesHomologous NRPS/PKS genes
Key Distinguishing Gene tlmK (L-talose glycosyltransferase)AbsentAbsent
Heterocycle Moiety BithiazoleBithiazoleThiazolinyl-thiazole
Resistance Genes tlmA (binding protein), tlmB (acetyltransferase)blmA (binding protein), blmB (acetyltransferase)zbmA (binding protein), lacks acetyltransferase

Data compiled from multiple sources. nih.govnih.govacs.org

Genetic Manipulation and Engineering of Tallysomycin B Biosynthesis

The successful cloning of the TLM biosynthetic gene cluster and the development of a genetic system for the producer, S. hindustanus, have opened the door for genetic manipulation and the engineered biosynthesis of novel derivatives. nih.gov This is particularly significant because the original bleomycin producer, S. verticillus, has been difficult to genetically manipulate. nih.gov

Strategies for Gene Inactivation and Mutant Complementation

Gene inactivation, or knockout, is a fundamental technique used to determine gene function. wikipedia.org In the study of tallysomycin biosynthesis, specific genes within the cluster have been inactivated to observe the effect on metabolite production. A common strategy involves replacing the target gene with an antibiotic resistance marker via homologous recombination. nih.gov

For example, the tlmE and tlmK genes were successfully inactivated in S. hindustanus. nih.govnih.gov The process involved constructing a "knockout plasmid" in E. coli, which contains the resistance gene flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene. This plasmid is then introduced into S. hindustanus, where a double-crossover event replaces the native gene with the resistance marker. nih.gov

Mutant complementation is the subsequent step to confirm that the observed change in phenotype (e.g., loss of tallysomycin production) is due solely to the inactivated gene. nih.gov This is achieved by introducing a functional copy of the knocked-out gene back into the mutant strain, usually on an integrative plasmid. nih.govnih.gov The restoration of wild-type production, as was seen when a functional tlmK was reintroduced to the ΔtlmK mutant, confirms the gene's function. nih.govnih.gov

Approaches for Producing Novel Biosynthetic Derivatives

The knowledge gained from genetic studies allows for the rational design of novel tallysomycin and bleomycin analogs through a process known as combinatorial biosynthesis. nih.govpsu.edu This approach involves mixing and matching genes from different biosynthetic pathways to create hybrid molecules. researchgate.net

Several strategies can be employed:

Gene Inactivation: As seen with the tlmK knockout, inactivating genes can lead to the accumulation of intermediate compounds, which are themselves novel derivatives. nih.gov

Heterologous Expression: Genes from one biosynthetic pathway can be expressed in a different host organism. For instance, researchers have engineered a new hybrid antibiotic by expressing genes from the zorbamycin cluster (zbmGL) in a mutant strain of the tallysomycin producer (S. hindustanus ΔtlmH). researchgate.net This resulted in a novel compound, 6′-deoxy-TLM H-1, which incorporates features from the bleomycin aglycone, the tallysomycin C-terminal amine, and the zorbamycin disaccharide. researchgate.net

Pathway Engineering: Specific tailoring enzymes can be added or removed to modify the final structure. This allows for the creation of a portfolio of new compounds that can be screened for improved properties. researchgate.netisomerase.co.uk These engineered derivatives provide an opportunity to study the structure-activity relationships of this important class of anticancer drugs. researchgate.net

Molecular Mechanisms of Action of Tallysomycin B

DNA Interaction and Cleavage Capabilities

Tallysomycin (B1496223) B's primary mode of action involves the degradation of DNA. This process is not a simple, direct interaction but a complex series of events that lead to breaks in the DNA strands.

Induction of Single-Strand and Double-Strand DNA Breakage

Tallysomycin B is capable of inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. nih.gov The induction of DSBs is considered a particularly cytotoxic event for cells, as they are more challenging to repair and can lead to significant genomic instability. oup.comscienceopen.com Studies comparing Tallysomycin A, a closely related analog, with Bleomycin (B88199) A2 have shown that Tallysomycin A produces a higher ratio of double-strand to single-strand breaks. nih.gov The generation of double-strand breaks is often the result of two closely spaced single-strand breaks on opposite strands of the DNA helix. nih.gov

Requirement of Metal Ions (e.g., Fe2+) and Oxygen for Biochemical Activity

The DNA-cleaving activity of Tallysomycin B is not intrinsic to the molecule itself but requires the presence of specific cofactors. Essential for its biochemical activity is the coordination of a metal ion, most notably ferrous iron (Fe²⁺), and the presence of molecular oxygen (O₂). nih.govnih.gov The Tallysomycin B molecule contains a metal-binding domain that chelates the Fe²⁺ ion. nih.govacs.org This Tallysomycin B-Fe(II) complex is the active form of the compound that participates in the subsequent reactions leading to DNA damage.

Formation of Reactive Oxygen Species and Free Radicals in DNA Damage

Upon binding Fe²⁺ and O₂, the Tallysomycin B-metal complex facilitates the reduction of molecular oxygen to produce reactive oxygen species (ROS). nih.govijpp.com These ROS, which can include superoxide (B77818) and hydroxyl radicals, are highly reactive and are the ultimate agents responsible for inflicting damage upon the DNA molecule. nih.govijpp.com The generation of these free radicals is a critical step in the mechanism of action, transforming the relatively stable Tallysomycin B-DNA complex into a potent DNA-cleaving agent.

Deoxyribose C4' Hydrogen Abstraction and Subsequent DNA Backbone Scission

The process of DNA cleavage is initiated by the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar in the DNA backbone. nih.gov This hydrogen abstraction is a key mechanistic step, leading to the formation of a C4'-deoxyribose radical. This unstable intermediate then undergoes a series of reactions, ultimately resulting in the scission of the phosphodiester backbone of the DNA strand. This targeted chemical attack on the sugar moiety is a hallmark of the DNA degradation mechanism of the bleomycin family of compounds.

DNA Sequence Specificity of Tallysomycin B Cleavage

Preferred Dinucleotide and Trinucleotide Cleavage Sites

Research has demonstrated that Tallysomycin B, similar to other members of the bleomycin family, preferentially cleaves DNA at specific nucleotide sequences. While bleomycin shows a strong preference for cleaving at 5'-GC-3' and 5'-GT-3' sequences, Tallysomycin A has been found to most preferentially cleave at 5'-GT-3' and 5'-GA-3' sequences. nih.govnih.gov Further studies on bleomycin have identified preferred trinucleotide sequences such as 5'-TGT-3' and 5'-GTA-3' (where the asterisk denotes the cleavage site). researchgate.netnih.gov Although detailed trinucleotide preferences for Tallysomycin B itself are less extensively documented in readily available literature, the patterns observed for the closely related Tallysomycin A and bleomycins provide strong indications of its likely sequence preferences.

Below is a data table summarizing the preferred cleavage sites for Tallysomycin A, which is structurally very similar to Tallysomycin B.

CompoundPreferred Dinucleotide Cleavage SitesPreferred Trinucleotide Cleavage Sites (based on related compounds)
Tallysomycin A5'-GT-3', 5'-GA-3'5'-TGT-3', 5'-GTA-3'

Molecular Determinants for Site-Specific Double-Strand Breakage

The DNA cleavage induced by Tallysomycin B is not random; rather, it exhibits a notable degree of sequence specificity, a characteristic shared with the bleomycin family of compounds. The primary mechanism involves the abstraction of a hydrogen atom from the C4'-position of a deoxyribose sugar moiety within the DNA backbone, a reaction catalyzed by an activated metal-Tallysomycin complex. This leads to strand scission.

Research comparing Tallysomycin and Bleomycin has demonstrated that both preferentially cleave DNA at specific dinucleotide sequences. nih.gov The most frequent sites of oxidative cleavage involve pyrimidine (B1678525) nucleotides (C or T) located to the 3'-side of a guanine (B1146940) (G) residue. nih.gov Therefore, the preferred cleavage sequences are primarily 5'-GC and 5'-GT. nih.gov More detailed analyses of the broader bleomycin family have identified an expanded consensus sequence of 5′-RTGT*AY (where R is G or A, Y is T or C, and the asterisk indicates the cleaved nucleotide). researchgate.net The bithiazole moiety, a common structural feature in both Tallysomycin and Bleomycin, is crucial for this sequence recognition and binding to the minor groove of the DNA helix. mdpi.com The structural configuration of the DNA itself, including its topology (e.g., supercoiled vs. linear), can also influence the site-specificity of cleavage by Tallysomycin.

Comparative Analysis of DNA Damage Profiles with Bleomycins

A critical distinction in the activity of Tallysomycin B is its efficiency in producing double-strand breaks (DSBs), which are considered the most lethal form of DNA damage for cells. oup.comnih.gov Studies directly comparing Tallysomycin A (a close analogue of B) with Bleomycin A2 have quantitatively measured the production of single-strand breaks (SSBs) and DSBs in cellular DNA. These experiments revealed that Tallysomycin A produced a significantly higher number of intracellular DSBs than Bleomycin A2. aacrjournals.org

The ratio of DSBs to SSBs is a key parameter reflecting the drug's cytotoxic potential. While the ratio for bleomycins is generally reported in the range of 1 DSB for every 3 to 20 SSBs, Tallysomycin demonstrates a superior ability to generate the more lethal double-stranded lesions. mdpi.com This enhanced capacity for DSB formation is a major contributor to its potent biological activity.

Comparative DNA Breakage by Tallysomycin A and Bleomycin A2

CompoundRelative Intracellular Double-Strand Break (DSB) ActivityRatio of Single-Strand Breaks (SSB) to Double-Strand Breaks (DSB)
Tallysomycin AHigher than Bleomycin A2 aacrjournals.orgLower ratio (more efficient DSB production) than Bleomycin A2
Bleomycin A2Lower than Tallysomycin A aacrjournals.org~7.3 : 1 oup.com
Bleomycin A5Not directly compared with Tallysomycin in this context~5.8 : 1 oup.com

Differences in Total DNA Breakage Activity Compared to Bleomycin Analogues

Interaction with Chromatin and Nuclear Targets

The DNA within a eukaryotic nucleus is not naked but is complexed with proteins to form chromatin. The structure of chromatin plays a significant role in modulating DNA damage. Research on bleomycin analogues has shown that their cleavage activity is not uniformly distributed across the genome. researchgate.netufl.edu Instead, there is a preferential cleavage at the transcription start sites (TSSs) of actively transcribed genes. nih.govnih.gov This preference is attributed to the more "open" and accessible chromatin structure found in these regions, which allows the drug to more readily bind to the DNA. nih.gov In contrast, tightly packed heterochromatin is more protected from cleavage. Bleomycin has been shown to preferentially cleave the linker DNA regions between nucleosomes. nih.gov As Tallysomycin B is a close structural and functional analogue of bleomycin, it is understood to share this property of targeting the accessible chromatin of active genes, thereby focusing its cytotoxic potential on genetically dynamic regions of the cell. researchgate.netufl.edu

The generation of a DSB by a single molecule is a complex process. For the bleomycin family, a model has been proposed where a single drug molecule is responsible for cleaving both strands of the DNA helix. mdpi.comoup.com This model suggests that after the initial cleavage on one strand, the molecule remains bound to the DNA, repositions itself, and catalyzes a second cleavage on the complementary strand. mdpi.comnih.gov The DNA-binding domain, specifically the bithiazole tail, is thought to play a crucial role by maintaining a strong association with the DNA during this process, possibly through partial intercalation into the DNA helix. mdpi.comnih.gov

Further studies have indicated that the mechanism may be more nuanced, involving multiple binding modes. oup.comnih.gov The specific conformation of the DNA substrate can influence whether a DSB is created by one or two drug molecules. nih.gov For example, while a single molecule mechanism may be prevalent, cooperative binding of a second molecule to effect the second strand cut can also occur. oup.comnih.gov Given the conserved structural domains responsible for DNA binding and cleavage, these mechanistic models for bleomycin are considered applicable to Tallysomycin B, explaining its high efficiency in generating DSBs.

Structure Activity Relationship Sar Studies of Tallysomycin B Analogues

Impact of Key Structural Moieties on DNA Binding and Cleavage Specificity

The ability of Tallysomycin (B1496223) B to cause sequence-specific DNA damage is a complex process governed by its distinct structural domains: a metal-binding domain, a linker region, a DNA-binding domain (which includes the bithiazole moiety and a C-terminal amine tail), and a disaccharide moiety. nih.gov The unique structural features of tallysomycins, when compared to bleomycins, directly influence their interaction with DNA.

A primary distinguishing feature of tallysomycins is the presence of a third sugar, 4-amino-4,6-dideoxy-L-talose, attached to the bithiazole moiety. nih.govnih.govjst.go.jp This L-talose sugar is absent in the bleomycin (B88199) structure. nih.gov Studies involving the generation of des-talose tallysomycin analogues (analogues lacking the L-talose sugar) have been instrumental in elucidating its function.

CompoundKey Structural FeatureRelative DNA Cleavage ActivityReference
Tallysomycin A/BContains 4-amino-4,6-dideoxy-L-talose sugarStandard activity nih.gov
Tallysomycin H-1 (des-talose analogue)Lacks L-talose sugarSlightly decreased single-strand cleavage; similar double-strand cleavage efficiency nih.gov
Bleomycin A2/B2Lacks L-talose sugar and has different amino acidsUsed as a benchmark for comparison nih.gov

Tallysomycins A and B contain two amino acids near the bithiazole tail that are not found in the bleomycin family. jst.go.jp These residues, along with the L-talose sugar, are crucial in conferring a different site-specificity for DNA fragmentation compared to bleomycins. nih.gov The bithiazole moiety itself is a key component of the DNA-binding domain, contributing significantly to DNA affinity and cleavage selectivity through intercalation into the DNA double helix. nih.govresearchgate.net The specific amino acids in Tallysomycin B modulate this interaction, leading to a unique pattern of DNA cleavage. While the exact mechanism is complex, the variation in amino acid sequence contributes to the distinct "fingerprint" of DNA damage caused by tallysomycins versus bleomycins.

Influence of Amino Acid Residues Proximal to the Bithiazole Moiety

Correlation between Structural Modifications and DNA Damage Induction Profiles

Structural differences between tallysomycin and bleomycin analogues lead to distinct DNA damage profiles. When tested on linear duplex DNA, bleomycin and tallysomycin analogues produce different patterns of DNA fragments, which can be visualized through gel electrophoresis. nih.gov This demonstrates that the unique structural elements of tallysomycins, namely the L-talose sugar and the specific amino acids near the bithiazole tail, alter the site-specificity of DNA cleavage. nih.gov

Tallysomycin A has been shown to cleave DNA at a broader range of sites compared to bleomycin. nih.gov Specifically, the sites cleaved by bleomycin and phleomycin (B10820842) are a subset of those cleaved by tallysomycin A. nih.gov Generally, bleomycins preferentially cleave at 5'-GT and 5'-GC sequences. mdpi.comresearchgate.net The altered structure of Tallysomycin B modifies this preference, leading to a different fragmentation pattern. This difference in cleavage specificity is a direct consequence of the structural modifications discussed, highlighting a clear correlation between the chemical structure and the resulting DNA damage profile. The induction of DNA damage, including single- and double-strand breaks, is the primary mechanism behind the biological activity of these compounds. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tallysomycin B and Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For complex molecules like Tallysomycin B and its analogues, QSAR can help predict the activity of new, unsynthesized derivatives, guiding the development of agents with improved efficacy. researchgate.netresearchgate.net

While specific QSAR studies focusing exclusively on Tallysomycin B are not widely published, extensive QSAR modeling has been performed on the broader bleomycin family of compounds. core.ac.uk These models typically use molecular descriptors that quantify various physicochemical properties (e.g., electronic, topological, steric) of the analogues. nih.gov For instance, a QSAR model could analyze how changes in the terminal amine tail or modifications to the sugar moieties affect the pIC50 (a measure of inhibitory concentration). mdpi.com

The development of a QSAR model for Tallysomycin B and its derivatives would involve:

Data Collection: Compiling a dataset of Tallysomycin analogues with their measured DNA cleavage activities or cytotoxicities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the activity. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. mdpi.com

Development of Tallysomycin B Analogues and Derivatives for Research Purposes

Synthesis and Characterization of Fluorescently Labeled Derivatives (e.g., Fluoromycin)

To better understand the cellular pharmacology of tallysomycin (B1496223) and related bleomycins, researchers have synthesized fluorescently labeled derivatives. A notable example is Fluoromycin (B72596), a fluorescein-labeled derivative of Tallysomycin S10b. researchgate.netaacrjournals.org

The synthesis of Fluoromycin involves coupling fluorescein (B123965) to the Tallysomycin S10b molecule. researchgate.netaacrjournals.org This fluorescent tag allows for the direct visualization and quantification of the drug within cells. Characterization studies have shown that Fluoromycin exhibits a fluorescence intensity that is 300- to 400-fold greater than that of Tallysomycin S10b or Bleomycin (B88199) A2. researchgate.netaacrjournals.org While it possesses a similar antiproliferative potency to the lipophilic bleomycin analogue, liblomycin, it is less potent than Tallysomycin S10b and Bleomycin A2 in sensitive human squamous carcinoma cells. researchgate.netaacrjournals.org Importantly, Fluoromycin retains the ability to cleave plasmid DNA in a concentration-dependent manner, similar to the parent compounds. researchgate.netaacrjournals.org

Application in Cellular Accumulation and Intracellular Distribution Studies

The intense fluorescence of derivatives like Fluoromycin makes them invaluable tools for studying cellular drug uptake and distribution. researchgate.netaacrjournals.org Studies using fluorescence microscopy and flow cytometry have revealed key differences in how sensitive and resistant cells handle these drugs.

Flow cytometric analysis has provided quantitative data supporting these microscopic observations. C-10E resistant cells showed a 4-fold lower fluorescence intensity compared to the sensitive A-253 cells, indicating significantly reduced drug accumulation. researchgate.netaacrjournals.org A partially revertant cell line, C-10E ND, which regained some sensitivity to bleomycin, displayed intermediate levels of fluorescence and a mixed pattern of nuclear and cytoplasmic vesicular localization. researchgate.netaacrjournals.org These findings strongly suggest that both the amount of drug accumulated and its ability to reach the nucleus are critical determinants of cellular sensitivity.

Table 1: Cellular Uptake and Localization of Fluoromycin

Cell Line Resistance Profile Fluoromycin Accumulation (Relative Fluorescence) Intracellular Localization
A-253 Sensitive High (4x compared to C-10E) Predominantly Nuclear
C-10E Resistant Low Predominantly Cytoplasmic

| C-10E ND | Partially Revertant | Intermediate (2x compared to C-10E) | Mixed Nuclear and Cytoplasmic |

Data compiled from research on Fluoromycin in different cell lines. researchgate.netaacrjournals.org

Utility in Detecting and Isolating Sensitive and Resistant Cell Lines in Research Models

The differential uptake and localization of fluorescent tallysomycin derivatives between sensitive and resistant cells provide a powerful method for identifying and separating these cell populations in research settings. researchgate.net By using techniques like fluorescence-activated cell sorting (FACS), researchers can isolate subpopulations of cells based on their fluorescence intensity after treatment with a derivative like Fluoromycin. This allows for the detailed study of the molecular mechanisms underlying drug resistance and sensitivity. The ability to physically separate these cell types is crucial for comparative genomic, proteomic, and transcriptomic analyses to identify the specific genes and pathways involved in the resistance phenotype. researchgate.netaacrjournals.org

Conjugation Strategies for Targeted Delivery in Experimental Systems

To enhance the therapeutic index and specificity of tallysomycin, researchers have explored conjugation strategies that link the drug to targeting moieties, such as monoclonal antibodies. nih.govheraldopenaccess.us This approach aims to deliver the cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues. heraldopenaccess.usmdpi.com

Monoclonal Antibody-Mediated Intracellular Targeting Approaches

A significant advancement in this area has been the conjugation of Tallysomycin S10b to the internalizing antibody BR96. nih.gov This monoclonal antibody specifically recognizes an antigen present on the surface of certain cancer cells. patsnap.com Upon binding to the antigen, the antibody-drug conjugate is internalized by the cell. nih.gov This targeted delivery mechanism has been shown to dramatically increase the potency of Tallysomycin S10b by up to 875-fold. nih.govpatsnap.com The enhanced potency is attributed to the efficient cellular uptake of the conjugate and the subsequent intracellular release of the active drug. nih.gov

Design of Cleavable Linkers for Regulated Intracellular Drug Release

The success of antibody-drug conjugates (ADCs) relies heavily on the linker that connects the antibody to the drug. creativebiolabs.netcreative-biolabs.com For tallysomycin-based ADCs, cleavable linkers have been designed to ensure that the drug is released in its active form only after the conjugate has been internalized by the target cell. nih.govcreativebiolabs.net

One effective strategy involves the use of a Cathepsin B-cleavable linker. nih.govpatsnap.com Cathepsin B is a lysosomal protease that is highly active within the acidic environment of the lysosome. creativebiolabs.netcreative-biolabs.com The linker is designed to be stable in the bloodstream but is rapidly cleaved by Cathepsin B once the ADC is trafficked to the lysosome following internalization. nih.govcreativebiolabs.net This enzymatic cleavage releases the tallysomycin payload inside the cell, where it can then exert its cytotoxic effects. nih.gov Other dipeptide linkers, such as Val-Cit and Phe-Lys, which are also substrates for lysosomal proteases, have been widely used in the development of ADCs for various cytotoxic agents, including those in the same family as tallysomycin. creativebiolabs.netcreative-biolabs.com To prevent any influence on the drug's structure and activity, self-immolative spacers like p-aminobenzyl alcohol (PAB) are often incorporated to separate the drug from the cleavage site. creativebiolabs.netcreative-biolabs.com

Design and Evaluation of Modified Tallysomycin B Analogues as Mechanistic Probes

To probe the intricate mechanisms of tallysomycin's action, researchers have designed and synthesized modified analogues. These structural variants help to dissect the roles of different parts of the molecule in DNA binding and cleavage, which are central to its cytotoxic activity.

The tallysomycin molecule consists of several key domains, including a metal-binding region, a DNA-binding bithiazole tail, and a linker region. mdpi.com Systematic modifications to these domains have provided valuable insights. For example, creating analogues with alterations in the linker region, which connects the metal-binding and DNA-binding domains, has been shown to significantly reduce the efficiency of DNA cleavage, highlighting the linker's importance. mdpi.com

One innovative approach involved the synthesis of a Tallysomycin B analogue where the terminal amine was attached to a β-cyclodextrin. mit.edu This bulky addition was designed to physically block the bithiazole tail from intercalating into the DNA, a proposed binding mode. mit.edu Studies with this analogue demonstrated that even without intercalation, the molecule could still mediate DNA cleavage, suggesting that alternative, non-intercalative binding modes are also effective. mit.edu Furthermore, this modified analogue was found to cause double-stranded DNA breaks through the cooperative binding of a second molecule to the opposite DNA strand. mit.edu Such mechanistic probes are instrumental in building a comprehensive model of how tallysomycin and related compounds interact with their cellular targets.

Table 2: Compound Names Mentioned

Compound Name
Tallysomycin B
Tallysomycin S10b
Fluoromycin
Bleomycin A2
Liblomycin
Val-Cit
Phe-Lys
p-aminobenzyl alcohol (PAB)

Mechanisms of Resistance to Tallysomycin B at the Molecular Level

Cellular and Subcellular Determinants of Resistance

The concentration of Tallysomycin (B1496223) B that reaches its nuclear DNA target is a critical determinant of its cytotoxic activity. Cells can develop resistance by limiting the drug's entry or by actively expelling it, thereby preventing it from accumulating to effective intracellular levels.

Role of Reduced Intracellular Accumulation and Altered Subcellular Distribution (e.g., Nuclear:Cytoplasmic Ratio)

A primary mechanism of resistance involves diminished intracellular accumulation of the drug. Studies utilizing fluoromycin (B72596) (FLM), a fluorescent derivative of Tallysomycin S10b, have provided significant insights into this process. In experiments comparing bleomycin (B88199) (BLM)-sensitive human A-253 squamous carcinoma cells with a BLM-resistant clone (C-10E), which also exhibits 40- to 50-fold resistance to Tallysomycin S10b, a marked difference in drug accumulation was observed. aacrjournals.orgresearchgate.net

Cell LineResistance ProfileIntracellular Fluorescence (Relative to A-253)Subcellular Drug Localization
A-253 Sensitive to Bleomycin and Tallysomycin100%Primarily Nuclear
C-10E Resistant to Bleomycin and Tallysomycin~25%Predominantly Cytoplasmic
C-10E ND Partially Revertant (regained sensitivity)~50%Mixed Nuclear and Cytoplasmic

This table summarizes findings from studies on fluoromycin, a Tallysomycin derivative, showing how resistant cells reduce drug accumulation and alter its location away from the nucleus. aacrjournals.orgresearchgate.net

Involvement of Efflux Pump Systems in Resistance Phenotypes

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and chemotherapeutic agents, out of the cell. nih.govfrontiersin.org This process is a common mechanism of drug resistance, as it prevents the intracellular accumulation of the drug to cytotoxic concentrations. nih.govlibretexts.org While direct evidence for specific efflux pumps for Tallysomycin B is an area of ongoing research, the involvement of such systems in resistance to the broader bleomycin family of antibiotics is established. For instance, overexpression of the yeast polyamine transporter TPO1 has been shown to increase resistance to bleomycin. mdpi.com Given the structural similarities between tallysomycins and bleomycins, it is highly probable that efflux pump systems, such as those from the ATP-binding cassette (ABC) superfamily or the major facilitator superfamily (MFS), contribute to Tallysomycin B resistance phenotypes by actively extruding the drug from the cell. frontiersin.orglibretexts.org

Enzymatic Inactivation Mechanisms of Tallysomycin B

Direct inactivation of the Tallysomycin B molecule by cellular enzymes represents another major resistance strategy. This mechanism renders the drug incapable of binding its metal cofactor and, consequently, unable to induce DNA damage.

N-Acetylation by TlmB and BlmB Proteins and its Impact on Antibiotic Activity

A key enzymatic resistance mechanism is the N-acetylation of the drug, catalyzed by specific N-acetyltransferases. nih.govnih.gov The protein TlmB, discovered in the Tallysomycin-producing organism Streptoalloteichus hindustanus, and the homologous BlmB from the bleomycin-producer Streptomyces verticillus, provide self-resistance to the host organisms by acetylating the antibiotic. nih.govnih.gov

These enzymes specifically catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-aminoalanine moiety of metal-free Tallysomycin. nih.gov This modification is crucial because it disrupts the metal-binding domain of the antibiotic. nih.gov The Tallysomycin-metal complex (e.g., with Fe(II)) is essential for the reduction of molecular oxygen to produce reactive oxygen species that cleave DNA. mdpi.com By acetylating the drug, TlmB and BlmB prevent this vital metal coordination, thereby inactivating the antibiotic's DNA-damaging capabilities. nih.gov Kinetic studies have shown that both TlmB and BlmB can efficiently acetylate various members of the bleomycin family, including tallysomycins, phleomycins, and zorbamycin (B576740), indicating a broad substrate specificity within this drug class. nih.gov

EnzymeSource OrganismSubstrate(s)Mechanism of ActionImpact on Activity
TlmB Streptoalloteichus hindustanusTallysomycin, Bleomycin, etc.N-acetylation of β-aminoalanineInactivation (disrupts metal-binding domain)
BlmB Streptomyces verticillusBleomycin, Tallysomycin, etc.N-acetylation of β-aminoalanineInactivation (disrupts metal-binding domain)

This table outlines the key features of the N-acetyltransferase enzymes responsible for inactivating Tallysomycin B. nih.govnih.gov

Target Modification and DNA Repair Pathways in Resistance

Since the primary target of Tallysomycin B is DNA, cellular pathways that repair DNA damage play a significant role in mediating resistance. Enhanced capacity to repair the specific lesions created by the drug can allow cells to survive otherwise lethal exposures.

Contribution of DNA Damage Repair Systems (e.g., Base Excision Repair, Non-Homologous End Joining)

Tallysomycin B exerts its cytotoxic effect by binding to DNA and inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs). mdpi.com The repair of these lesions is crucial for cell survival, and the upregulation of DNA repair pathways is a recognized mechanism of resistance. oaepublish.comfrontiersin.org Two major pathways involved are Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ). frontiersin.orgcellsignal.com

Base Excision Repair (BER) is primarily responsible for repairing SSBs and small, non-helix-distorting base lesions, such as those generated by oxidative damage. nih.govfrontiersin.org The DNA cleavage by Tallysomycin results in modified termini, such as 3'-phosphoglycolates, which must be processed before the break can be sealed. mdpi.com BER pathway enzymes, including DNA glycosylases and AP-endonucleases (like APE1), are critical for removing the damaged base and cleaning the DNA ends, allowing DNA polymerase and ligase to complete the repair. nih.govnih.gov Enhanced BER activity can therefore efficiently reverse the DNA damage caused by Tallysomycin, contributing to a resistant phenotype.

Non-Homologous End Joining (NHEJ) is a major pathway for the repair of DSBs, which are the most lethal form of DNA damage induced by Tallysomycin. mdpi.comwikipedia.org The NHEJ pathway directly ligates the broken DNA ends without the need for a homologous template. wikipedia.org The process is initiated by the Ku70/Ku80 heterodimer, which recognizes and binds to the DSB, recruiting other factors like DNA-PKcs and DNA Ligase IV to complete the rejoining process. cellsignal.com Increased expression or activity of NHEJ components can enhance a cell's capacity to repair Tallysomycin-induced DSBs, thereby promoting cell survival and resistance. oaepublish.comfrontiersin.org

Analysis of Mutations in Drug Targets Conferring Resistance

The primary molecular target of Tallysomycin B, like other members of the bleomycin family, is DNA. The drug intercalates into the DNA strand and, in the presence of a metal ion like iron and molecular oxygen, generates reactive oxygen species that cause single- and double-strand breaks. Consequently, resistance to Tallysomycin B does not arise from mutations within the DNA target itself, but rather from mechanisms that prevent the drug from reaching or damaging the DNA. The key molecular players in this process are specialized proteins whose genes are located within the tallysomycin (tlm) biosynthetic gene cluster in the producing organism, Streptoalloteichus hindustanus. nih.govrsc.org

Resistance is primarily achieved through two protein-mediated strategies: drug sequestration and enzymatic modification.

Drug Sequestration: The Tallysomycin-binding protein, TlmA, provides the primary layer of defense. nih.govacs.org TlmA functions by non-covalently binding to and sequestering tallysomycin molecules. nih.gov This sequestration prevents the drug from binding to DNA and initiating its cleavage activity. nih.govresearchgate.net Structural homologues of TlmA, such as BlmA and ZbmA, are found in the biosynthetic clusters of the related antibiotics bleomycin and zorbamycin, respectively, suggesting a conserved and essential resistance strategy. acs.orgresearchgate.net These binding proteins form dimers that can cooperatively bind two molecules of the drug, effectively neutralizing their cytotoxic potential. researchgate.net

Enzymatic Inactivation: A secondary resistance mechanism is the enzymatic modification of Tallysomycin B by the N-acetyltransferase TlmB. nih.govacs.org This enzyme catalyzes the acetylation of the primary amine in the β-aminoalanine moiety of the tallysomycin molecule. acs.org This specific modification disrupts the metal-binding domain essential for the drug's DNA-cleaving activity. acs.org TlmB acts on the metal-free form of the antibiotic, suggesting a preemptive strategy to inactivate the drug before it can become a harmful metallo-complex. nih.gov Kinetic analyses show that TlmB can efficiently acetylate various members of the bleomycin family, including tallysomycin, phleomycin (B10820842), and zorbamycin, indicating that structural differences among these related compounds play a minor role in substrate recognition. acs.org

The table below summarizes the key proteins that confer resistance to Tallysomycin B by acting on the drug molecule itself, thereby protecting its DNA target.

GeneProteinProducing OrganismMolecular Function
tlmATlmAStreptoalloteichus hindustanusBinds to and sequesters tallysomycin, preventing interaction with DNA. nih.govresearchgate.net
tlmBTlmBStreptoalloteichus hindustanusN-acetyltransferase that inactivates metal-free tallysomycin by modifying its metal-binding domain. nih.govacs.org

Genetic Basis of Acquired Resistance in Experimental Model Systems

The genetic foundation for resistance to Tallysomycin B is encoded within the tallysomycin (tlm) biosynthetic gene cluster in Streptoalloteichus hindustanus ATCC 31158. rsc.org The cloning and characterization of this gene cluster have been pivotal in understanding resistance mechanisms and have provided the tools for studying acquired resistance in experimental settings. The cluster contains the genes tlmA and tlmB, which provide self-resistance to the producing organism. rsc.orgacs.org

Experimental models have been crucial in confirming the function of these resistance genes. Genetic manipulation of both the native producer and other related species has demonstrated how resistance can be conferred.

A key experimental model involves Streptomyces flavoviridis, the producer of zorbamycin. acs.org The zorbamycin (zbm) gene cluster contains a gene for a binding protein (zbmA) but lacks a homolog for the N-acetyltransferase TlmB or BlmB. nih.govacs.org This makes it a suitable host to test the acquisition of this specific resistance mechanism. In one study, the blmB gene, a homolog of tlmB from the bleomycin producer, was introduced into a zorbamycin-sensitive mutant of S. flavoviridis. The expression of blmB alone was sufficient to confer a significant increase in resistance to zorbamycin, demonstrating that enzymatic inactivation is a transferable resistance determinant. acs.org When blmB was introduced into the wild-type S. flavoviridis, which already has the ZbmA binding protein, resistance was further increased, highlighting that the two mechanisms (sequestration and inactivation) can work in concert to provide enhanced protection. acs.org

Further genetic studies in the native producer, S. hindustanus, have also solidified the understanding of these resistance genes. For instance, the inactivation of the glycosyltransferase gene tlmE resulted in a mutant strain that could no longer produce tallysomycin. rsc.org Complementation of this mutant with a functional copy of tlmE restored production, confirming the role of the cloned gene cluster and establishing a genetic system for manipulating tallysomycin biosynthesis and, by extension, its associated resistance elements. rsc.org

The following table details experimental systems used to investigate the genetic basis of resistance.

Organism / StrainGenetic ModificationKey Finding
S. flavoviridis SB9031 (ZBM-sensitive mutant)Introduction and expression of blmB (a tlmB homolog).Resulted in a >10-fold increase in resistance, proving that the N-acetyltransferase gene alone can confer acquired resistance. acs.org
S. flavoviridis SB9001 (Wild-type)Introduction and expression of blmB.The level of resistance to zorbamycin (a Tallysomycin-related drug) was further increased, showing the additive effect of sequestration and enzymatic modification. acs.org
S. hindustanus ΔtlmE::ermEInactivation of the glycosyltransferase gene tlmE.Abolished Tallysomycin production, confirming the function of the biosynthetic gene cluster and establishing a viable host for further genetic studies on resistance. rsc.org

Advanced Analytical Methodologies for Tallysomycin B Characterization and Mechanistic Studies

Spectroscopic and Spectrometric Techniques for Structural and Interaction Analysis

Spectroscopic and spectrometric methods are indispensable for the detailed structural elucidation of Tallysomycin (B1496223) B and for probing its interactions with biomolecules. These techniques provide a wealth of information, from atomic connectivity to the dynamics of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural determination of complex natural products like Tallysomycin B in solution. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the intricate structure of the molecule.

The structure of Tallysomycin B was initially determined through chemical degradation and spectroscopic analysis, including early NMR studies. jst.go.jpnih.gov More advanced, high-field NMR studies, often conducted on metal-complexed forms of the antibiotic, provide detailed conformational information. For instance, studies on the zinc(II) complex of the closely related Tallysomycin A (ZnTLMA), which shares an identical metal-binding domain and disaccharide moiety with Tallysomycin B, have offered profound insights. acs.org The similarity in 1H and 13C NMR chemical shifts between ZnTLMA and Zn-Bleomycin A2 confirms that the core structures are superimposable. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of Tallysomycin B (in its Zn(II)-Bound Form, extrapolated from Tallysomycin A data) Data is representative and based on the high degree of structural similarity with Tallysomycin A as described in the literature. acs.org

Structural MoietyAtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
β-HydroxyhistidineImidazole C4-H7.85135.2
Imidazole C2-H7.30117.5
PyrimidinylpropionamidePyrimidine (B1678525) H68.95152.1
BithiazoleThiazole-A H58.21118.0
Thiazole-B H58.35119.5
Disaccharide (Gulose)Anomeric H1'5.3098.5
Disaccharide (Mannose)Anomeric H1''5.05102.3

Mass Spectrometry (e.g., Secondary Ionization Mass Spectral Analysis, LC-MS) for Molecular Fingerprinting and Quantification

Mass spectrometry (MS) is a fundamental technique for the characterization of Tallysomycin B, providing a precise measurement of its molecular weight and elemental composition. wikipedia.org This "molecular fingerprint" is essential for confirming the identity of the compound. Early structural work on the tallysomycins relied on mass spectrometry to identify the masses of the constituent amino acids and sugar moieties after hydrolysis. nih.gov

Modern high-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, can determine the mass of the intact Tallysomycin B molecule with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can be used to determine the elemental and molecular composition of samples. wikipedia.orgub.edunist.gov In the context of Tallysomycin B, which is often isolated as part of a complex mixture, SIMS could potentially be used to map the distribution of the molecule in a dried-down mixture or in biological tissues. nih.gov

When coupled with liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for both the quantification of Tallysomycin B and the analysis of complex mixtures, as will be discussed in section 7.2.2.

Table 2: Molecular Weight and Common Adducts of Tallysomycin B Calculated based on the elemental formula C₅₇H₈₄N₁₈O₂₁S₂.

SpeciesElemental FormulaExact Mass (Da)
Tallysomycin B (Neutral)C₅₇H₈₄N₁₈O₂₁S₂1410.5489
[M+H]⁺C₅₇H₈₅N₁₈O₂₁S₂⁺1411.5567
[M+Na]⁺C₅₇H₈₄N₁₈NaO₂₁S₂⁺1433.5387
[M+2H]²⁺C₅₇H₈₆N₁₈O₂₁S₂²⁺706.2820

UV-Vis and Fluorescence Spectroscopy for Ligand-Target Interaction Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are crucial biophysical techniques used to study the binding interactions between Tallysomycin B and its primary biological target, DNA. nih.gov These methods are sensitive to changes in the electronic environment of the chromophores within the Tallysomycin B molecule, particularly the bithiazole and pyrimidine moieties, upon interaction with DNA. nih.govresearchgate.net

When Tallysomycin B binds to DNA, the interaction, which is believed to be primarily through intercalation of the bithiazole tail into the DNA minor groove, causes changes in the UV-Vis absorption spectrum. researchgate.net Typically, this binding results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift, or shift to longer wavelengths) of the absorption maxima of the bithiazole chromophore. researchgate.net These spectral changes can be monitored during a titration experiment, where increasing concentrations of DNA are added to a solution of Tallysomycin B. The magnitude of these changes can be used to calculate the binding affinity (association constant, Kₐ) and the stoichiometry of the binding event.

Fluorescence spectroscopy offers another sensitive method to probe this interaction. The bithiazole moiety of Tallysomycin B is fluorescent. The binding to DNA often leads to a quenching (decrease) or enhancement of this fluorescence, as well as shifts in the emission wavelength. spectroscopyonline.com Competitive displacement assays using fluorescent DNA probes, such as ethidium (B1194527) bromide (an intercalator) or Hoechst 33258 (a groove binder), can also be employed to further elucidate the binding mode. researchgate.net A decrease in the fluorescence of a pre-formed DNA-ethidium bromide complex upon addition of Tallysomycin B would suggest an intercalative binding mode, as the drug displaces the fluorescent probe.

Table 3: Expected Spectroscopic Changes for Tallysomycin B-DNA Interaction Based on general principles for bleomycin-family antibiotics. researchgate.netresearchgate.net

TechniqueParameterExpected Change upon DNA BindingRationale
UV-Vis Spectroscopy Absorption Maximum (λₘₐₓ)Bathochromic Shift (Red Shift)Stabilization of the excited state of the chromophore upon intercalation.
Molar Absorptivity (ε)Hypochromism (Decrease)Strong stacking interactions between the chromophore and DNA base pairs.
Fluorescence Spectroscopy Fluorescence IntensityQuenching or EnhancementChanges in the local environment, energy transfer to DNA bases.

Chromatographic Separation and Purification Methods for Research Grade Samples

The isolation of Tallysomycin B from fermentation broths of its producing organism, Streptoalloteichus hindustanicus, yields a complex mixture of related analogues. Obtaining research-grade material (>95% purity) requires robust chromatographic techniques capable of resolving these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analytical assessment of Tallysomycin B purity and its preparative purification. ipinnovative.com Given the polar and peptidic nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. chromatographyonline.compeptide.com

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is almost always added to the mobile phase to improve peak shape and retention of the basic amine groups in Tallysomycin B. peptide.com Separation is achieved by running a gradient of increasing organic solvent, which elutes the components in order of increasing hydrophobicity.

Fast Protein Liquid Chromatography (FPLC) systems, while often used for proteins, can also be adapted for the purification of large peptides and small molecules like Tallysomycin B, particularly when using ion-exchange or size-exclusion chromatography as an initial clean-up step before a final RP-HPLC polishing step.

Table 4: Typical Preparative RP-HPLC Parameters for Tallysomycin B Purification Based on established methods for purifying bleomycin-family glycopeptides. peptide.comlcms.cz

ParameterValue / Description
Column Preparative C18 (e.g., 250 x 21.2 mm, 5-10 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-40% B over 30-60 minutes (optimized based on scouting run)
Flow Rate 10-20 mL/min
Detection UV at 254 nm and 300 nm
Injection Sample dissolved in Mobile Phase A

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.complos.org This hybrid technique is invaluable for the analysis of complex mixtures containing Tallysomycin B, such as crude fermentation extracts or samples from biosynthetic studies. nih.gov

An analytical-scale RP-HPLC method, similar to the one described above but with a smaller column and lower flow rates, is used to separate the components of the mixture. The eluent from the column is directed into the ion source (typically electrospray ionization, ESI) of a mass spectrometer. The MS detector can then provide the mass of each eluting compound, allowing for the confident identification of Tallysomycin B and its related analogues based on their unique molecular weights.

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used. shimadzu.com In this mode, a specific precursor ion (e.g., the [M+2H]²⁺ ion of Tallysomycin B) is selected, fragmented in a collision cell, and a specific product ion is monitored. This highly specific and sensitive detection method allows for accurate quantification of Tallysomycin B even in complex biological matrices.

Table 5: Representative Analytical LC-MS Parameters for Tallysomycin B Analysis Based on general methods for analyzing complex natural products. mdpi.comchromatographyonline.com

ParameterValue / Description
LC System UHPLC/HPLC
Column Analytical C18 (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient (e.g., 5% to 95% B over 10-15 minutes)
Flow Rate 0.2-0.4 mL/min
MS System ESI-TOF or ESI-Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (TOF) or Multiple Reaction Monitoring (QqQ)
MRM Transition (Example) Precursor Ion (m/z): 706.28; Product Ion (m/z): [Specific fragment]

Electrophoretic Techniques for DNA Interaction Analysis

Electrophoretic methods are indispensable for investigating the DNA-damaging effects of tallysomycin B. By separating DNA fragments based on size and conformation, these techniques allow for the detailed analysis of drug-induced strand breaks and the characterization of the resulting DNA products.

Agarose (B213101) Gel Electrophoresis for Quantitation of DNA Strand Breakage

Agarose gel electrophoresis is a fundamental technique for quantifying both single-strand breaks (ssb) and double-strand breaks (dsb) in DNA induced by tallysomycin B. This method effectively separates different topological forms of plasmid DNA. nih.gov In a typical assay, supercoiled plasmid DNA (Form I) is incubated with tallysomycin B. The introduction of a single-strand nick by the drug results in a relaxed circular form (Form II), while a double-strand break linearizes the plasmid (Form III). These distinct conformations migrate at different rates through the agarose gel, allowing for their separation and subsequent quantitation. nih.govoup.com

Densitometric analysis of the gel bands reveals the relative amounts of each DNA form, providing a quantitative measure of the drug's activity. nih.gov Studies have shown that tallysomycin A is more effective at producing intracellular double-strand breaks compared to bleomycin (B88199) A2. nih.gov The ratio of double-strand breaks to single-strand breaks (dsb/ssb) is a crucial parameter in evaluating the cytotoxic potential of tallysomycin B and its analogs. nih.gov The quantitation of DNA cleavage can be further refined using software to analyze the intensity of the DNA bands, allowing for the calculation of the number of single and double-strand cleavage events based on the Poisson distribution. oup.com

Table 1: Separation of Plasmid DNA Forms by Agarose Gel Electrophoresis

Plasmid DNA FormDescriptionMigration in Agarose GelImplication for Tallysomycin B Activity
Form I Covalently closed, supercoiledFastest migrating formRepresents undamaged DNA
Form II Nicked, relaxed circularSlowest migrating formIndicates single-strand breakage
Form III LinearIntermediate migrationIndicates double-strand breakage

Polyacrylamide Gel Electrophoresis (Denaturing and Nondenaturing) for Characterization of Drug-DNA Reaction Products

Polyacrylamide gel electrophoresis (PAGE) offers higher resolution than agarose gels and is instrumental in characterizing the specific products of the reaction between tallysomycin B and DNA. Both nondenaturing and denaturing PAGE are employed to gain a comprehensive understanding of the DNA cleavage patterns.

Capillary Electrophoresis (CE) for Compound Purity and Micro-Scale Characterization

Capillary electrophoresis (CE) is a highly efficient separation technique that requires minimal sample volume, making it ideal for the analysis of precious and complex molecules like tallysomycin B. hpst.cz CE separates compounds based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte buffer. sciex.com This technique is particularly valuable for assessing the purity of tallysomycin B preparations, as it can resolve closely related analogs and degradation products. nih.gov

The high resolving power of CE also allows for micro-scale characterization of drug-DNA interactions. avancebio.com For instance, CE can be used to analyze the products of DNA cleavage reactions with very small amounts of material, providing quantitative data on the formation of different DNA fragments. researchgate.net Furthermore, coupling CE with mass spectrometry (CE-MS) provides an even more powerful tool for identifying the exact chemical nature of the drug-DNA adducts and other reaction products. hpst.cz

Cell-Based Assays for Intracellular Fate and Biochemical Activity

Understanding how tallysomycin B behaves within a living cell is crucial to comprehending its therapeutic effects and mechanisms of resistance. Cell-based assays provide this vital information by allowing for the direct observation and measurement of the drug's accumulation, distribution, and activity in a cellular context.

Flow Cytometry for Cellular Accumulation and Intracellular Distribution

Flow cytometry is a powerful technique for rapidly analyzing large populations of cells. nih.gov In the context of tallysomycin B research, it is used to quantify the cellular accumulation of fluorescently labeled derivatives of the drug, such as fluoromycin (B72596), a fluorescein-labeled derivative of tallysomycin S10b. researchgate.net By measuring the fluorescence intensity of individual cells, researchers can determine the extent of drug uptake and how it may vary within a cell population. nih.gov

This method has been instrumental in comparing drug accumulation in drug-sensitive and drug-resistant cell lines. researchgate.net For example, studies have shown that bleomycin-resistant cell lines exhibit significantly lower fluorescence intensity when treated with fluoromycin, indicating reduced drug accumulation. researchgate.net Flow cytometry can also be used to analyze the distribution of the drug within different phases of the cell cycle by correlating fluorescence with cell volume or DNA content. mdpi.com

Table 2: Application of Flow Cytometry in Tallysomycin B Research

Parameter MeasuredDescriptionExample Finding with Fluoromycin (Tallysomycin B derivative)
Cellular Accumulation Quantifies the amount of fluorescent drug taken up by cells.Bleomycin-resistant cell lines showed 2- to 4-fold lower fluorescence intensity compared to sensitive lines. researchgate.net
Intracellular Distribution Provides information on the localization of the drug within the cell.Analysis can reveal differences in nuclear versus cytoplasmic drug concentrations.
Drug Efflux Measures the rate at which the drug is expelled from the cells.Higher efflux rates were observed in more immature blast cells in AML. nih.gov

Fluorescence Microscopy for Subcellular Localization Studies

Fluorescence microscopy provides high-resolution spatial information about the distribution of molecules within a cell. numberanalytics.comnih.gov By using fluorescently tagged tallysomycin B analogs like fluoromycin, researchers can directly visualize the subcellular compartments where the drug localizes. researchgate.netnih.gov

Challenges and Future Directions in Tallysomycin B Research

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthetic gene cluster for tallysomycin (B1496223) (TLM) in Streptoalloteichus hindustanus has been cloned and sequenced, revealing a complex assembly line involving nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. nih.govrsc.org This has provided significant insights into the biosynthesis of the bleomycin (B88199) family. The cluster contains genes for nine NRPS modules, one PKS module, and enzymes for deoxysugar biosynthesis and attachment. nih.govrsc.org However, several steps in the intricate biosynthetic pathway of Tallysomycin B remain to be fully characterized.

While the general architecture of the NRPS and PKS modules predicts the core peptide and polyketide backbone assembly, the precise sequence of all enzymatic reactions, particularly the tailoring steps, is not completely understood. For instance, the exact order of attachment of the sugar moieties—L-gulose-3-O-carbamoyl-D-mannose disaccharide and the distinctive 4-amino-4,6-dideoxy-L-talose—has been a subject of investigation. nih.gov

Bioinformatic analysis has pointed to the gene tlmK as being responsible for attaching the talose sugar. nih.gov Subsequent genetic inactivation studies of tlmK provided experimental evidence for its role as a glycosyltransferase. These studies also led to the discovery of unstable carbinolamide intermediates, suggesting that TlmK's function includes stabilizing these intermediates by glycosylating their hemiaminal hydroxyl groups. nih.gov

Furthermore, comparative analyses with the biosynthetic clusters of bleomycin (BLM) and zorbamycin (B576740) (ZBM) have highlighted differences in enzymatic machinery that account for the structural diversity within this family of antibiotics. nih.gov For example, the formation of the bithiazole ring in tallysomycin likely involves an oxidase domain, but the precise mechanism and whether it involves a single, twice-acting enzyme or multiple enzymes requires further clarification. nih.gov Unraveling the functions of all open reading frames (ORFs) within the cluster and understanding the regulatory networks that control TLM production are key challenges for future research. nih.gov

Engineering Tallysomycin B Biosynthesis for the Production of Novel Analogues with Tailored Research Properties

The successful development of a genetic system for the Tallysomycin B producer, S. hindustanus, has opened the door to biosynthetic engineering. nih.govrsc.org This approach, often termed combinatorial biosynthesis, allows for the rational design and production of novel tallysomycin analogues with potentially improved properties. By manipulating the biosynthetic pathway, researchers can create derivatives that may exhibit enhanced efficacy, reduced toxicity, or altered target specificity.

Gene inactivation has been a fruitful strategy. For example, inactivating the tlmE glycosyltransferase gene resulted in a mutant that could not produce tallysomycin, confirming the gene's essential role. nih.gov More targeted modifications have also been achieved. The creation of a hybrid metabolite was accomplished by expressing genes from the zorbamycin biosynthetic cluster in a S. hindustanus mutant, demonstrating the feasibility of mixing and matching biosynthetic components from related pathways to generate novel structures. researchgate.net

Future work in this area could focus on several key strategies:

Module and Domain Swapping: Exchanging NRPS or PKS modules or individual domains within the assembly line could lead to the incorporation of different amino acid or extender units into the tallysomycin scaffold. acs.org

Tailoring Enzyme Modification: Altering or introducing tailoring enzymes, such as glycosyltransferases, methyltransferases, and oxidases, can modify the final structure in specific ways. For example, engineering the sugar moieties is of particular interest, as they are known to influence cellular uptake and DNA cleavage activity. nih.govresearchgate.net

Precursor-Directed Biosynthesis: Feeding synthetic, non-natural precursor molecules to mutant strains blocked in specific biosynthetic steps can lead to their incorporation into the final product, a technique known as mutasynthesis. psu.edu

These engineered analogues are invaluable tools for probing structure-activity relationships (SAR), which can guide the development of new compounds with more desirable research profiles. researchgate.net

Deeper Understanding of Tallysomycin B's Precise Molecular Targets Beyond DNA Interaction

The primary mechanism of action for the bleomycin family, including Tallysomycin B, is understood to be the metal-dependent oxidative cleavage of DNA. nih.govnih.gov The molecule is organized into distinct domains: a metal-binding domain, a DNA-binding domain (which includes the bithiazole moiety), a linker region, and a carbohydrate portion. nih.govnih.gov While DNA is the established primary target, there is growing recognition that a deeper understanding of its molecular interactions is needed.

The sugar moieties of these compounds are not merely passive structural elements. Research suggests they play a crucial role in cellular recognition and uptake, which are critical determinants of biological activity. nih.govnih.gov One of the Tallysomycin B analogues, TLM S10b, showed promising antitumor activity in preclinical studies but did not perform as well in clinical trials, a failure attributed to poor cell penetration, highlighting the importance of the molecule's interaction with cellular transport mechanisms. nih.gov

Furthermore, while DNA is a key target, the possibility of other biologically relevant molecular targets exists. It has been suggested that RNA could also be a substrate for oxidative cleavage by bleomycins. nih.govresearchgate.net Future research should aim to:

Identify the specific cellular transporters or receptors that interact with the sugar domains of Tallysomycin B.

Investigate the potential for Tallysomycin B to bind and cleave various types of RNA and elucidate the biological consequences of such interactions.

Utilize techniques like reverse molecular docking to explore other potential protein or molecular targets within the cell. core.ac.uk

A comprehensive map of Tallysomycin B's molecular interactions will provide a more complete picture of its mechanism of action and may reveal new opportunities for its application.

Advanced Structural Biology Approaches to Resolve Tallysomycin B-Target Complexes

A detailed, atomic-level understanding of how Tallysomycin B interacts with its biological targets is crucial for rational drug design. While the general mode of DNA binding is inferred from studies on the related bleomycin, high-resolution structural data for Tallysomycin B specifically complexed with its targets are lacking. The unique 4-amino-4,6-dideoxy-L-talose sugar and other structural differences from bleomycin mean that its precise binding orientation and interactions may differ. nih.gov

Advanced structural biology techniques are essential to fill this gap. X-ray crystallography and cryogenic electron microscopy (cryo-EM) could provide detailed snapshots of Tallysomycin B bound to DNA oligonucleotides of specific sequences. This would reveal the precise roles of the bithiazole tail, the terminal amine, and the sugar moieties in DNA recognition and binding. harvard.edu Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the solution-state structure and dynamics of the Tallysomycin B-DNA complex.

Future research should focus on:

Crystallizing Tallysomycin B in complex with various DNA sequences to understand the basis of its sequence selectivity.

Using NMR to characterize the conformational changes in both Tallysomycin B and its target upon binding.

If non-DNA targets are validated, applying these structural biology techniques to resolve Tallysomycin B-protein or Tallysomycin B-RNA complexes.

Such structural insights would be invaluable for interpreting structure-activity relationship data and for guiding the design of new analogues with enhanced binding affinity or altered target specificity. researchgate.net

Development of Novel Synthetic Routes to Tallysomycin B and its Complex Analogues

The structural complexity of Tallysomycin B presents a formidable challenge for chemical synthesis. Total synthesis is not only a benchmark for confirming chemical structures but also provides a platform for creating analogues that are inaccessible through biosynthetic engineering. researchgate.netnih.gov Research efforts have been made towards the total synthesis of tallysomycin, with particular focus on constructing the unique glycosylcarbinolamide linkage that connects the talose sugar to the peptide backbone. researchgate.netnih.gov

However, existing synthetic routes are often lengthy and low-yielding, which limits their practical application for producing significant quantities of tallysomycin or its derivatives. The development of more efficient and versatile synthetic strategies is a key challenge.

Future directions in this area include:

Novel Glycosylation Methods: Developing new chemical methods for the stereoselective formation of the complex glycosidic bonds, particularly the challenging glycosylcarbinolamide linkage.

Solid-Phase Synthesis: Adapting methodologies for solid-phase peptide synthesis to assemble the peptide core of Tallysomycin B, which could facilitate the rapid generation of a library of analogues with variations in the amino acid sequence. researchgate.net

Chemoenzymatic Synthesis: Combining the precision of enzymatic reactions with the flexibility of chemical synthesis to create hybrid approaches that leverage the strengths of both disciplines.

Modern tools for computer-aided synthesis planning could also be employed to discover novel and more efficient retrosynthetic pathways. synthiaonline.comchemrxiv.org

Exploring Synergistic Molecular Interactions in Combination with Other Research Agents

Combination therapies are a cornerstone of modern cancer treatment, often leading to improved efficacy, reduced side effects, and the ability to overcome drug resistance. drugtargetreview.comdndi.org The closely related bleomycin is frequently used in combination regimens. researchgate.net Exploring the potential for synergistic interactions between Tallysomycin B and other research agents is a promising avenue for future investigation.

The unique mechanism of Tallysomycin B—inducing DNA strand breaks—suggests that it could be effectively combined with agents that target other cellular processes. For example, pairing Tallysomycin B with inhibitors of DNA repair pathways could potentiate its cytotoxic effects. Similarly, combining it with agents that affect different phases of the cell cycle could lead to enhanced cell killing. psu.edu

Future research in this domain should involve:

High-throughput screening: Systematically testing Tallysomycin B in combination with libraries of known bioactive compounds to identify synergistic, additive, or antagonistic interactions.

Mechanism-based combinations: Rationally designing combination studies based on the known molecular pathways affected by Tallysomycin B and potential partner agents. For instance, combining it with immunotherapy agents could be explored, as DNA damage can sometimes trigger an immune response against tumor cells. qimrb.edu.au

Investigating resistance mechanisms: Understanding how cells develop resistance to Tallysomycin B can inform the selection of combination agents that can circumvent or reverse this resistance. nih.govmdpi.com

These studies could identify novel combination strategies, potentially expanding the research applications of Tallysomycin B and its analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.